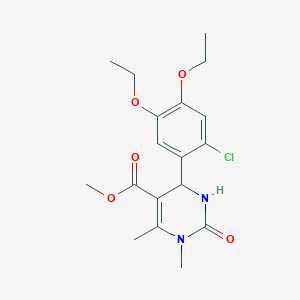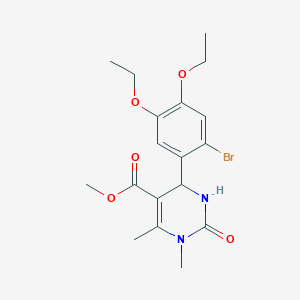![molecular formula C14H12N4S2 B308177 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B308177.png)
4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of various diseases, including cancer.
Mécanisme D'action
The mechanism of action of 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell cycle progression.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol can induce significant changes in the biochemical and physiological parameters of cancer cells. It has been shown to decrease the levels of various enzymes and proteins that are associated with cancer cell growth and proliferation. Additionally, it has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol in lab experiments is its potent anticancer activity. This compound has been shown to exhibit significant cytotoxicity against a variety of cancer cell lines, making it a promising candidate for further development as a potential anticancer agent. However, one of the main limitations of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for this compound to minimize its toxicity to normal cells.
Orientations Futures
There are several future directions for research on 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol. One area of research could focus on the development of novel analogs of this compound with improved anticancer activity and reduced toxicity to normal cells. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in other disease areas, such as infectious diseases and inflammatory disorders. Overall, 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol has significant potential as a therapeutic agent, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The resulting product is a yellow crystalline powder with a melting point of 210-212°C.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol have been extensively studied in recent years. This compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and liver cancer cells. Additionally, it has been shown to possess antimicrobial, antifungal, and anti-inflammatory properties.
Propriétés
Nom du produit |
4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol |
|---|---|
Formule moléculaire |
C14H12N4S2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4S2/c1-10-7-8-12(20-10)9-15-18-13(16-17-14(18)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)/b15-9+ |
Clé InChI |
VDISWKWPFNKYQH-OQLLNIDSSA-N |
SMILES isomérique |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-(4-chlorophenyl)imino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308095.png)
![5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308096.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308097.png)


![7-Acetyl-6-(2-methoxyphenyl)-3-(pentylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308101.png)
![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308102.png)
![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![2-Imino-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B308107.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B308109.png)
![8-(Benzyloxy)-2-[2-(3,4-dimethoxyphenyl)vinyl]quinoline](/img/structure/B308113.png)
![Methyl 4-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B308115.png)
![(5Z)-2-(4-chlorophenyl)imino-3-methyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B308117.png)